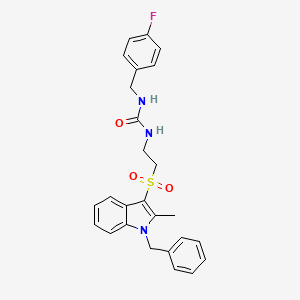![molecular formula C14H14N4O3 B2401404 1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2320465-21-0](/img/structure/B2401404.png)
1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is a synthetic compound that has been studied for its potential use in scientific research. It is also known as MDMAZ, and it belongs to the class of compounds known as azetidinones. In
科学的研究の応用
MDMAZ has been studied for its potential use in scientific research. It has been shown to have a high affinity for the serotonin transporter, which is involved in the regulation of mood and behavior. MDMAZ has also been shown to have an effect on the release of dopamine and norepinephrine, which are neurotransmitters involved in reward and motivation.
作用機序
MDMAZ acts as a serotonin and dopamine releaser, which means that it increases the levels of these neurotransmitters in the brain. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects. The exact mechanism of action of MDMAZ is not fully understood, but it is thought to involve the activation of certain receptors in the brain.
Biochemical and Physiological Effects
MDMAZ has been shown to have a range of biochemical and physiological effects. It has been shown to increase feelings of empathy, sociability, and emotional openness. It can also increase heart rate, blood pressure, and body temperature. MDMAZ has been shown to have a low toxicity profile in animal studies, but more research is needed to fully understand its safety and potential side effects.
実験室実験の利点と制限
MDMAZ has several advantages for use in lab experiments. It has a high affinity for the serotonin transporter, which makes it useful for studying the effects of serotonin on the brain. It also has a relatively long half-life, which allows for longer experiments. However, MDMAZ is a synthetic compound, which means that it may not accurately reflect the effects of natural compounds in the brain. It also has a complex mechanism of action, which makes it difficult to study.
将来の方向性
There are several future directions for research on MDMAZ. One area of interest is its potential use in the treatment of psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use in the study of the brain's reward system and addiction. More research is needed to fully understand the effects of MDMAZ and its potential applications in scientific research.
合成法
MDMAZ can be synthesized using a multi-step process. The first step involves the synthesis of 3-(triazol-1-ylmethyl)azetidine, which is then reacted with 1,3-benzodioxole-5-carbaldehyde to form the final product. The synthesis of MDMAZ has been optimized to produce high yields and purity.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(11-1-2-12-13(5-11)21-9-20-12)17-6-10(7-17)8-18-4-3-15-16-18/h1-5,10H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQWEIVZUSIGDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)CN4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

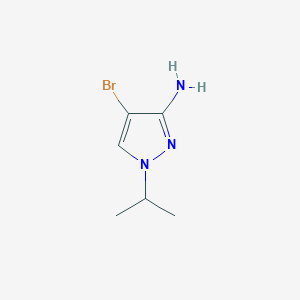
![2,2'-((2-hydroxy-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propyl)azanediyl)diethanol hydrochloride](/img/structure/B2401322.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2401323.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2401325.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2401328.png)
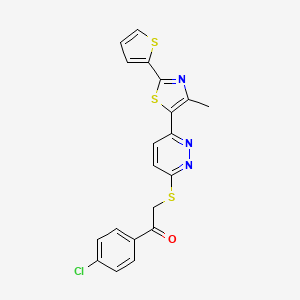
![Methyl 3-anilino-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2401331.png)
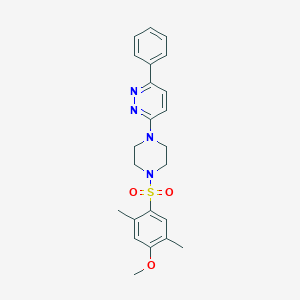
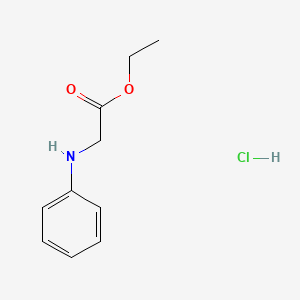
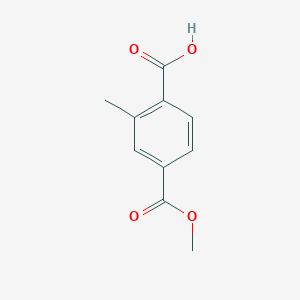
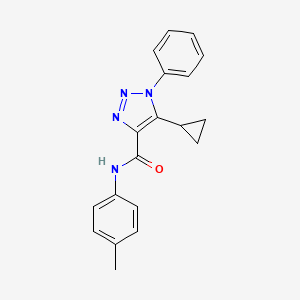
![5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2401339.png)

